4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine, also known as CYC116, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a member of the imidazolylpyrimidine class of compounds and is being investigated for its potential as an anticancer agent.
作用機序
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine is a potent inhibitor of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in cell cycle progression. By inhibiting CDKs, 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine prevents cancer cells from dividing and proliferating, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cell cycle progression, 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine inhibits angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2), a protein that is critical for the formation of new blood vessels.
実験室実験の利点と制限
One of the main advantages of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine is its specificity for CDKs and VEGFR2, which makes it a promising candidate for targeted cancer therapy. However, one limitation of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several potential future directions for research on 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine. Another area of research is the investigation of combination therapies involving 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine and other anticancer agents. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine in humans.
In conclusion, 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. Its specificity for CDKs and VEGFR2 makes it a promising candidate for targeted cancer therapy, and there are several potential future directions for research on this compound.
合成法
The synthesis of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine involves the reaction of 4,6-dichloro-5-nitropyrimidine with cyclohexylthiol in the presence of triethylamine. The resulting intermediate is then reacted with imidazole to yield 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine.
科学的研究の応用
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine has also demonstrated potent antitumor activity in xenograft models of human cancer.
特性
IUPAC Name |
4-cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-2-4-11(5-3-1)18-13-8-12(15-9-16-13)17-7-6-14-10-17/h6-11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUSYBDNALPRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=NC(=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。